molecular formula C5H11NO B3065184 1-Aziridinepropanol CAS No. 31190-87-1

1-Aziridinepropanol

Cat. No.: B3065184
CAS No.: 31190-87-1
M. Wt: 101.15 g/mol
InChI Key: MGDSRXCBGQRITM-UHFFFAOYSA-N
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Description

1-Aziridinepropanol is an organic compound that features a three-membered aziridine ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aziridinepropanol can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. For instance, the reaction of 3-chloro-1-propanol with ammonia or an amine under basic conditions can yield this compound. Another method involves the ring-opening of epoxides with aziridine, followed by reduction.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to facilitate the cyclization process. The use of oxide catalysts and high temperatures can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Aziridinepropanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aziridine ring can be reduced to form amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the aziridine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted aziridines or amines, depending on the nucleophile used.

Scientific Research Applications

1-Aziridinepropanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to form stable aziridine rings makes it useful in the study of enzyme mechanisms and protein interactions.

    Medicine: Derivatives of this compound are being explored for their potential use as chemotherapeutic agents due to their ability to alkylate DNA.

    Industry: It is used in the production of polymers and coatings, where its unique structure imparts desirable properties such as increased strength and chemical resistance.

Mechanism of Action

The mechanism of action of 1-aziridinepropanol involves its ability to form stable aziridine rings, which can interact with various biological molecules. The aziridine ring can alkylate DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the development of chemotherapeutic agents.

Comparison with Similar Compounds

    Aziridine: The parent compound of 1-aziridinepropanol, featuring a three-membered aziridine ring without the propanol group.

    Azetidine: A four-membered ring analog of aziridine, which has different chemical properties and reactivity.

    Ethylenimine: Another three-membered ring compound, similar to aziridine but with different substituents.

Uniqueness: this compound is unique due to the presence of both an aziridine ring and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and industrial applications.

Properties

IUPAC Name

3-(aziridin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-1-2-6-3-4-6/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDSRXCBGQRITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340849
Record name 1-Aziridinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31190-87-1
Record name 1-Aziridinepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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